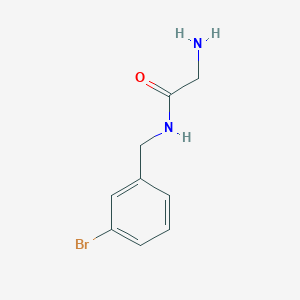

2-Amino-N-(3-bromo-benzyl)-acetamide

Descripción general

Descripción

2-Amino-N-(3-bromo-benzyl)-acetamide is an organic compound characterized by the presence of an amino group, a bromobenzyl group, and an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(3-bromo-benzyl)-acetamide typically involves the reaction of 3-bromo-benzylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-bromo-benzylamine+acetic anhydride→this compound+acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding benzylamine derivative.

Substitution: The bromine atom in the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

2-Amino-N-(3-bromo-benzyl)-acetamide has been investigated for its potential as a pharmacophore in drug design. Its unique structural features, including the amino and bromo groups, allow for interactions with biological targets such as enzymes and receptors. These interactions can influence binding affinity and specificity, making it a valuable candidate for developing new therapeutic agents.

Case Study: Anticancer Activity

Research indicates that compounds similar to this compound may inhibit key glycolytic enzymes like GAPDH, which are crucial in cancer metabolism. In studies involving pancreatic ductal adenocarcinoma (PDAC) cells, derivatives of bromo-substituted compounds have shown promising antiproliferative effects, suggesting that targeting metabolic pathways could be an effective strategy against cancer .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile building block for creating bioactive compounds and materials.

Synthesis Techniques

The synthesis of this compound typically involves multi-step processes that may include methods such as continuous flow reactors to enhance efficiency. Purification techniques like recrystallization and chromatography are essential to achieve high purity levels necessary for research applications .

Material Science

Development of New Materials

In material science, this compound can be utilized to develop new materials with specific properties, such as polymers or nanomaterials. The unique structural components of this compound contribute to its reactivity and potential applications in creating advanced materials with tailored functionalities.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 2-Amino-N-(3-bromo-benzyl)-acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The amino and acetamide groups can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparación Con Compuestos Similares

- 2-Amino-N-(4-bromo-benzyl)-acetamide

- 2-Amino-N-(3-chloro-benzyl)-acetamide

- 2-Amino-N-(3-fluoro-benzyl)-acetamide

Comparison: Compared to its analogs, 2-Amino-N-(3-bromo-benzyl)-acetamide is unique due to the presence of the bromine atom at the meta position of the benzyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Bromine, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s binding affinity through halogen bonding. This makes this compound a valuable compound for specific applications where such interactions are beneficial.

Actividad Biológica

2-Amino-N-(3-bromo-benzyl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom on the benzyl group, which contributes to its unique chemical properties. The presence of the amino group and the acetamide moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, thereby disrupting crucial cellular pathways. For instance, it has been suggested that compounds with similar structures can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme critical in glycolysis, which is often upregulated in cancer cells .

- Receptor Modulation : It may bind to various cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Gene Expression Regulation : The compound could affect gene expression by interacting with transcription factors, leading to altered protein synthesis.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, compounds similar in structure have shown effectiveness against various bacterial strains, indicating potential for further exploration in antimicrobial applications .

Anticancer Activity

The anticancer potential of this compound is particularly significant. Studies have demonstrated that compounds targeting glycolytic pathways can selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is crucial in developing effective cancer therapies .

Case Studies

- Inhibition of Cancer Cell Growth : A study investigated the effects of similar brominated compounds on pancreatic ductal adenocarcinoma (PDAC) cells. Results indicated significant antiproliferative effects, suggesting that this compound could exhibit comparable activity against cancer cell lines .

- Antibacterial Efficacy : Another study highlighted the antibacterial activity of related compounds against Escherichia coli and Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant bacterial strains .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| 2-Amino-N-(2-bromo-benzyl)-acetamide | Low | Moderate | Enzyme inhibition |

| 2-Amino-N-(4-bromo-benzyl)-acetamide | Moderate | Low | Receptor modulation |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Benzyl-Bromine Position

The bromine atom on the benzyl group undergoes substitution reactions with nucleophiles. This reactivity is analogous to aryl halides and can proceed via ionic or radical pathways depending on conditions.

Key Examples:

-

Methoxylation : Treatment with sodium methoxide (NaOCH₃) in methanol replaces bromine with a methoxy group, forming 2-amino-N-(3-methoxybenzyl)-acetamide. This reaction is stereospecific and proceeds under mild conditions (40–80°C) .

-

Ammonolysis : Reaction with methanolic ammonia under pressure (4–5 kg/cm², 70–77°C) substitutes bromine with an amino group, yielding 2-amino-N-(3-aminobenzyl)-acetamide .

Table 1: Substitution Reactions of the Benzyl-Bromine Group

Alkylation and Acylation of the Amino Group

The primary amino group participates in alkylation and acylation reactions, modifying the compound’s pharmacological properties.

-

Acetylation : Reaction with acetic anhydride in tetrahydrofuran (THF) in the presence of pyridine yields N-acetylated derivatives. This step is critical for enhancing metabolic stability .

-

Bromoacetylation : Treatment with bromoacetyl bromide and triethylamine (TEA) in acetonitrile generates N-bromoacetyl intermediates, which are precursors for further functionalization .

Mechanistic Insight :

The amino group acts as a nucleophile, attacking electrophilic agents (e.g., acetyl chloride, bromoacetyl bromide). Steric hindrance from the benzyl group may influence reaction rates.

Reduction:

-

Debromination : Sodium borohydride (NaBH₄) in ethanol reduces the C-Br bond to C-H, yielding 2-amino-N-benzyl-acetamide. This reaction is selective and avoids reduction of the amide group .

-

Nitro Group Reduction : If a nitro group is introduced (e.g., via nitration), catalytic hydrogenation (H₂/Pd-C) converts it to an amine .

Oxidation:

-

Bromine Oxidation : Under radical conditions (e.g., N-bromoacetamide (NBA) with light), the benzyl-bromine may participate in allylic bromination or form dibromo derivatives .

Coupling Reactions

The acetamide structure facilitates coupling reactions, particularly in peptide synthesis:

-

Amide Bond Formation : Using coupling agents like isobutyl chloroformate, the amino group reacts with carboxylic acids to form dipeptide analogs. For example, coupling with Boc-protected amino acids in methylene chloride at -40°C to -70°C generates hybrid structures .

Table 2: Representative Coupling Reactions

| Partner Reagent | Coupling Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| Boc-glycine | Isobutyl chloroformate | -40°C, DCM | Glycine conjugate | 75% |

| Benzylamine | TEA, DMF | RT, 2 hr | N-benzyl derivative | 68% |

Acid/Base-Mediated Rearrangements

-

Hydrolysis : Under acidic conditions (HCl/H₂O), the acetamide hydrolyzes to 2-amino-N-(3-bromo-benzyl)-acetic acid. Alkaline conditions (NaOH) may degrade the bromine substituent .

-

Cyclization : Heating in DMF induces intramolecular cyclization, forming quinazolinone derivatives via elimination of HBr .

Radical Reactions

N-Bromoacetamide (NBA) promotes radical pathways:

-

Bromination : NBA generates bromine radicals under UV light, leading to dibromination or allylic bromination of the benzyl group .

-

Addition to Olefins : In the presence of cyclohexene, NBA forms 2-bromo-N-bromoacetimidate adducts, though this is less relevant to the parent compound .

Critical Analysis of Reaction Selectivity

Propiedades

IUPAC Name |

2-amino-N-[(3-bromophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c10-8-3-1-2-7(4-8)6-12-9(13)5-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIJYMCFNCHRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.